molecular formula C11H13BrN2O B1280386 (4-Bromophenyl)(piperazin-1-yl)methanone CAS No. 59939-72-9

(4-Bromophenyl)(piperazin-1-yl)methanone

Cat. No. B1280386
CAS RN: 59939-72-9
M. Wt: 269.14 g/mol
InChI Key: WLJZWLGUPJDGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-Bromophenyl)(piperazin-1-yl)methanone" is a chemical entity that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The presence of the bromophenyl group suggests that this compound may have interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol involved the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions to achieve a high yield of 88.5% . Similarly, novel piperazine derivatives have been synthesized through acylation reactions, as seen in the preparation of 1-(4-aminophenyl)-4-(4-methoxyphenyl) piperazine derivatives . These methods could potentially be adapted for the synthesis of "(4-Bromophenyl)(piperazin-1-yl)methanone."

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using various spectroscopic techniques, including IR, NMR, and LC-MS, as well as X-ray diffraction studies . The piperazine ring typically adopts a chair conformation, which is a stable form for six-membered rings containing nitrogen atoms. The presence of substituents like the bromophenyl group can influence the overall molecular geometry and the electronic distribution within the molecule, which can be further analyzed using computational methods such as density functional theory (DFT) calculations .

Chemical Reactions Analysis

Piperazine derivatives can participate in a variety of chemical reactions, depending on the functional groups attached to the piperazine ring. For example, the presence of a methanone group suggests that the compound could undergo nucleophilic addition reactions with various nucleophiles. The bromophenyl group could also be involved in substitution reactions, where the bromine atom can be replaced by other groups or atoms, potentially leading to a wide range of derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors, as well as the overall polarity of the molecule, can affect these properties. For example, intermolecular hydrogen bonds of the type C—H…O and C—H…N can contribute to the stability of the molecule in the solid state . The lipophilicity of the compound, indicated by its Log P value, can provide insights into its potential bioavailability and distribution within biological systems .

Scientific Research Applications

Antibacterial Activity

  • A study synthesized novel triazole analogues of piperazine, including compounds with a 4-bromophenyl moiety on the piperazine ring. These compounds showed significant inhibition of bacterial growth, highlighting their potential as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Anticancer and Antituberculosis Properties

  • Research involving the synthesis of (4-Chlorophenyl) cyclopropyl (piperazin-1-yl) methanone derivatives showed that some compounds exhibited significant anticancer and antituberculosis activities. This suggests a potential role in the development of new therapeutic agents for these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).

Anti-HIV Activity

  • A series of β-carboline derivatives were synthesized and evaluated for their activity against HIV strains. Some derivatives, including those with a 4-bromophenyl group, displayed selective inhibition of the HIV-2 strain, indicating their potential use in HIV treatment (Ashok et al., 2015).

Corrosion Inhibition

  • Research into corrosion inhibition of mild steel using organic inhibitors identified certain piperazin-1-yl methanone derivatives as effective agents. These compounds significantly increased the inhibition efficiency, offering potential applications in material science (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Enzyme Inhibitory Activity

  • A study on 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives found that these compounds had good enzyme inhibitory activity, particularly against acetyl- and butyrylcholinesterase. This suggests potential therapeutic applications in diseases where these enzymes are implicated (Hussain et al., 2017).

Tubulin Polymerization Inhibition

  • N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine were identified as potent inhibitors of tubulin polymerization. They showed excellent antiproliferative properties against cancer cell lines, indicating their potential as cancer therapeutics (Prinz et al., 2017).

Future Directions

The future directions for research on “(4-Bromophenyl)(piperazin-1-yl)methanone” and its derivatives could include further exploration of their biological activities and potential applications in pharmaceuticals. For instance, a derivative showed an efficient reversible MAGL inhibition and a promising antiproliferative activity on breast and ovarian cancer cell lines . This suggests that “(4-Bromophenyl)(piperazin-1-yl)methanone” and its derivatives could be further developed as potential therapeutic agents .

properties

IUPAC Name

(4-bromophenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJZWLGUPJDGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460985
Record name (4-Bromophenyl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl)(piperazin-1-yl)methanone

CAS RN

59939-72-9
Record name (4-Bromophenyl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromobenzoyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromophenyl)(piperazin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Bromophenyl)(piperazin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(4-Bromophenyl)(piperazin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(4-Bromophenyl)(piperazin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(4-Bromophenyl)(piperazin-1-yl)methanone
Reactant of Route 6
(4-Bromophenyl)(piperazin-1-yl)methanone

Citations

For This Compound
2
Citations
KS Thriveni, B Padmashali, MB Siddesh… - Journal of Applicable …, 2013 - researchgate.net
Piperazine is a vital heterocyclic nucleus which is well known for its wide biological profile. Piperazine derivatives are also associated with an extensive array of pharmacological …
Number of citations: 3 www.researchgate.net
X Pan, L Liang, Y Sun, R Si, Q Zhang, J Wang… - European Journal of …, 2019 - Elsevier
As a continuation to our research, a series of novel Bcr-Abl inhibitors incorporated with 6-phenyl-1H-indazol-3-amine as hinge binding moiety (HBM) were developed based on …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.